

1-methyl-1H-1,2,3-triazole-4-carbaldehyde

physical properties

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Compound of Interest

Compound Name: 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B181473

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An In-depth Technical Guide on the Physical Properties of **1-methyl-1H-1,2,3-triazole-4-carbaldehyde**

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of **1-methyl-1H-1,2,3-triazole-4-carbaldehyde**, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows for the characterization of this compound.

Physicochemical Properties

1-methyl-1H-1,2,3-triazole-4-carbaldehyde is a white crystalline solid at room temperature.^[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in research and development.

Property	Value	Reference
CAS Number	16681-69-9	[2]
Molecular Formula	C ₄ H ₅ N ₃ O	[3]
Molecular Weight	111.103 g/mol	[3]
Appearance	White crystalline solid	[1]
Melting Point	112–114 °C	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **1-methyl-1H-1,2,3-triazole-4-carbaldehyde**. The following tables detail its Nuclear Magnetic Resonance (NMR) data in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

¹H and ¹³C NMR in CDCl₃

The following data was recorded on a 300 MHz spectrometer for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR.[1]

Table 2.1: ¹H NMR Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.14	Singlet	1H	Aldehyde (-CHO)
8.15	Singlet	1H	Triazole C5-H

| 4.21 | Singlet | 3H | N-Methyl (-CH₃) |

Table 2.2: ¹³C NMR Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
185.1	Aldehyde Carbonyl (C=O)
148.1	Triazole C4
126.3	Triazole C5

| 37.2 | N-Methyl Carbon (-CH₃) |

¹H and ¹³C NMR in DMSO-d₆

The following data was recorded on a 300 MHz spectrometer for ¹H NMR and a 151 MHz spectrometer for ¹³C NMR.[1]

Table 2.3: ¹H NMR Data (DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.01	Singlet	1H	Aldehyde (-CHO)
8.81	Singlet	1H	Triazole C5-H

| 4.13 | Singlet | 3H | N-Methyl (-CH₃) |

Table 2.4: ¹³C NMR Data (DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
185.0	Aldehyde Carbonyl (C=O)
147.0	Triazole C4
128.8	Triazole C5

| 36.7 | N-Methyl Carbon (-CH₃) |

Experimental Protocols

Synthesis of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

The synthesis of **1-methyl-1H-1,2,3-triazole-4-carbaldehyde** can be achieved from 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) and methylamine.^[1] This procedure provides a reliable method for obtaining the target compound in good yield.

Materials:

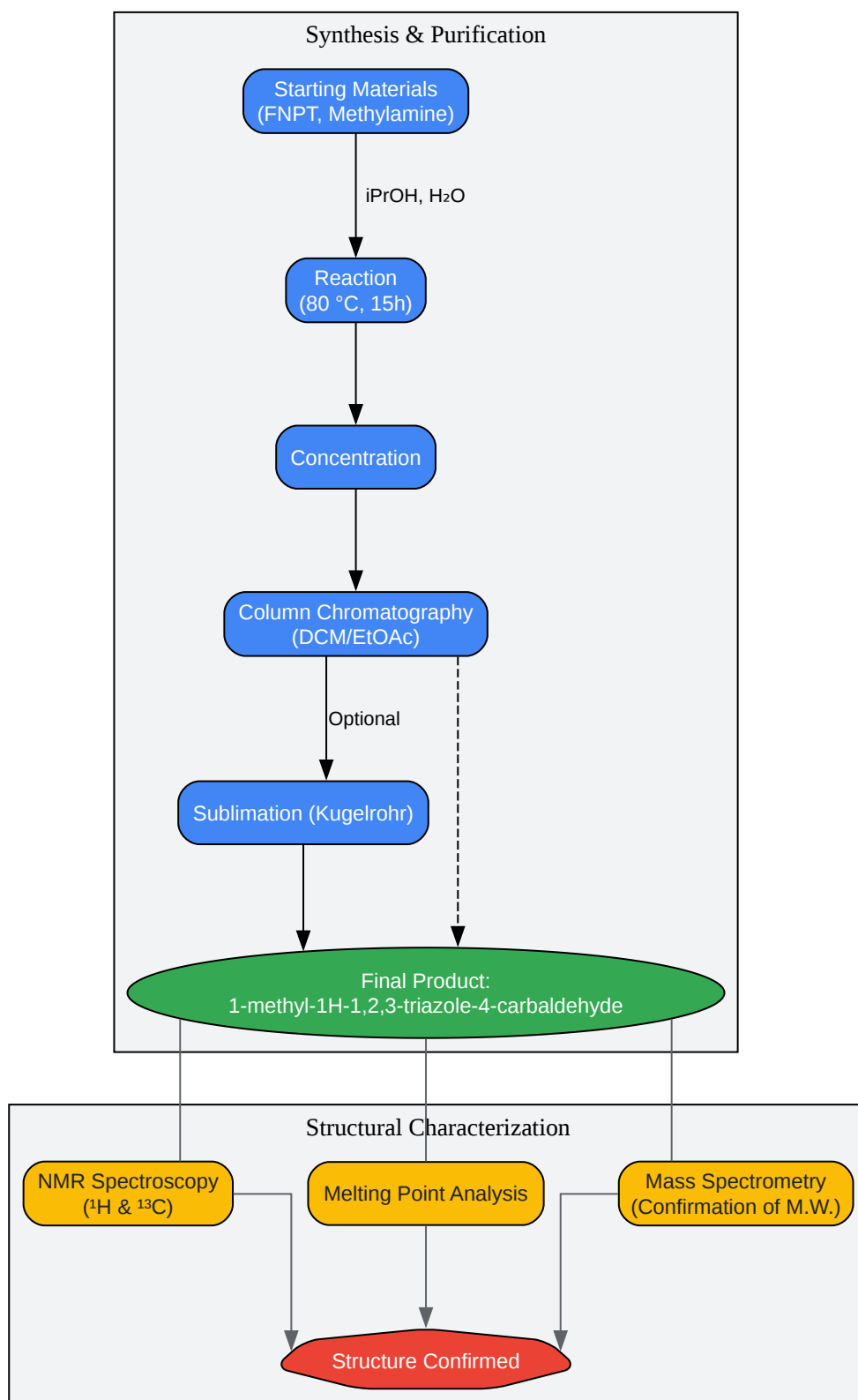
- 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT)
- Commercial solution of methylamine in isopropanol (iPrOH)
- Water (H₂O)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO₄)

Procedure:

- To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (0.5 mmol), a commercial solution of methylamine in isopropanol (0.55 mmol), water (45 µL), and isopropanol (1 mL).^[1]
- The reaction mixture is stirred for 15 hours at 80 °C.^[1]
- After completion, the reaction mixture is concentrated under reduced pressure.^[1]
- The crude product is purified directly via column chromatography. The column is first eluted with DCM to remove the 4-nitroaniline byproduct, followed by a DCM/EtOAc gradient to isolate the product.^[1]
- The resulting product is a white crystalline solid with a yield of approximately 82%.^[1]
- Further purification can be performed by sublimation in a Kugelrohr apparatus, which is effective due to the compound's volatility under vacuum at elevated temperatures.^[1]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **1-methyl-1H-1,2,3-triazole-4-carbaldehyde**.



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Caption: Workflow for synthesis and characterization of the target compound.

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